2-(Cyclohept-4-EN-1-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohept-4-EN-1-YL)acetic acid, with the CAS Number: 1962-12-5, is a chemical compound with a molecular weight of 154.21 . It is also known by its IUPAC name, 4-cyclohepten-1-ylacetic acid . The compound is typically stored at room temperature and is available in an oil form .
Molecular Structure Analysis
The molecular formula of this compound is C9H14O2 . The InChI code for the compound is 1S/C9H14O2/c10-9(11)7-8-5-3-1-2-4-6-8/h1-2,8H,3-7H2,(H,10,11) .Scientific Research Applications
Synthesis and Characterization of Compounds : One study describes the synthesis of a novel Schiff base ligand using an amino acid [1-(aminomethyl)cyclohexyl]acetic acid and its reaction with metal ions to produce coordination compounds. These compounds were characterized spectroscopically and studied for their thermal stabilities. They were also screened for their antioxidant properties and xanthine oxidase inhibitory activities, with the zinc complex showing significant inhibitory activity (Ikram et al., 2015).
Catalysis : Another study investigated the use of acetic acid in the catalysis of the dimerization of aromatic alkynes to form (E)-1,4-diarylbut-1-ene-3-yne derivatives with high stereoselectivity. This process, catalyzed by a ruthenium complex, does not require additives and can be carried out under homogeneous conditions (Bassetti et al., 2007).
Synthesis of Pharmaceutical Intermediates : Research has been conducted on the preparation of acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives. These derivatives are important intermediates for the synthesis of various alkaloids, demonstrating the compound's relevance in pharmaceutical chemistry (Juma et al., 2008).
Formation of Complex Structures : The compound has been used in the synthesis of complex structures like polymeric triphenyltin and cyclotetrameric tricyclohexyltin 2-(1H-imidazol-1-yl)acetates. These complexes exhibit unique coordination modes and structures, contributing to the field of coordination chemistry (Gan & Tang, 2011).
Mechanistic Studies in Organic Reactions : It has also been used in studies to understand the mechanisms of various organic reactions, such as the anodic oxidation of enol acetates leading to cyclization products (Shono et al., 1978).
Understanding Ozonation Products : Research involving the ozonation of artificial sweeteners has utilized this compound to study the main ozonation products and their implications in wastewater and drinking water treatment (Scheurer et al., 2012).
Safety and Hazards
The safety information for 2-(Cyclohept-4-EN-1-YL)acetic acid indicates that it has the GHS05 and GHS07 pictograms . The signal word for the compound is "Danger" . Hazard statements include H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-cyclohept-4-en-1-ylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)7-8-5-3-1-2-4-6-8/h1-2,8H,3-7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBLXDKXHWPHIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.